Verofylline

Description

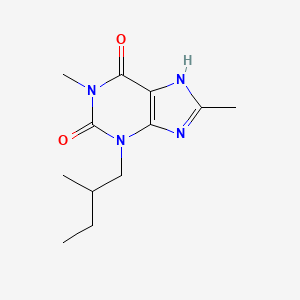

Structure

2D Structure

3D Structure

Properties

CAS No. |

66172-75-6 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |

InChI Key |

MTBUJUHRXVGLEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Appearance |

Solid powder |

Other CAS No. |

66172-75-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |

Origin of Product |

United States |

Foundational & Exploratory

Verofylline: A Technical Whitepaper on a Methylxanthine Bronchodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline is a methylxanthine derivative investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the methylxanthine class, which includes well-known compounds like theophylline and caffeine, this compound is presumed to share the core mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. At lower concentrations, methylxanthines have also been shown to exhibit anti-inflammatory effects through the activation of histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the pharmacology of this compound, leveraging comparative data from the broader methylxanthine class due to the limited availability of specific quantitative data for this compound itself. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and development in this area.

Introduction

Methylxanthines have been a cornerstone in the treatment of obstructive airway diseases for many years.[1] Their ability to relax bronchial smooth muscle, thereby alleviating bronchoconstriction, has provided relief for countless patients. This compound, a polysubstituted methylxanthine, emerged as a potential long-acting bronchodilator.[2] While early clinical evaluation suggested it was not highly effective at the doses initially studied, a deeper understanding of its pharmacological profile within the context of the broader methylxanthine class is warranted for any future development efforts.[2] This whitepaper aims to provide a comprehensive technical overview of this compound, drawing parallels with and presenting data from its more extensively studied analogs, theophylline and doxofylline, to elucidate its potential mechanisms of action and guide future research.

Core Mechanisms of Action

The therapeutic effects of methylxanthines are primarily attributed to three distinct molecular mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This increase in cyclic nucleotides in airway smooth muscle cells results in relaxation and bronchodilation.[4]

-

Adenosine Receptor Antagonism: Methylxanthines are antagonists of A1 and A2 adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, methylxanthines can prevent this effect.

-

Histone Deacetylase (HDAC) Activation: At lower, sub-bronchodilator concentrations, theophylline has been shown to activate HDACs. This action is believed to contribute to the anti-inflammatory effects of methylxanthines by suppressing the transcription of inflammatory genes.

Signaling Pathways

The interplay of these mechanisms is crucial to the overall effect of methylxanthines. The following diagrams illustrate the key signaling pathways involved.

Quantitative Data

Table 1: Phosphodiesterase (PDE) Inhibition

| Compound | PDE Isoform | IC50 (µM) | Reference |

| Theophylline | Non-selective | ~100-1000 | |

| Doxofylline | PDE2A1 | ~50% inhibition at 100 µM | |

| Apremilast (Reference PDE4 Inhibitor) | PDE4 | 0.074 |

Note: Theophylline is a weak, non-selective PDE inhibitor. Doxofylline shows weak activity primarily against PDE2A1 at high concentrations.

Table 2: Adenosine Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Theophylline | A1 | 3800 | |

| Theophylline | A2A | 2,000 - 10,000 | |

| Theophylline | A2B | 10,000 - 30,000 | |

| Theophylline | A3 | 20,000 - 100,000 | |

| Doxofylline | A1, A2A, A2B | >100,000 |

Note: Theophylline is a non-selective adenosine receptor antagonist with micromolar affinity. Doxofylline has a significantly lower affinity for adenosine receptors, which may contribute to its improved side-effect profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of methylxanthine pharmacology.

Phosphodiesterase (PDE) Activity Assay (Radiometric Method)

This protocol is adapted from established methods for measuring cAMP-specific PDE activity.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on PDE activity.

Materials:

-

Purified PDE enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

Snake venom (from Ophiophagus hannah)

-

Dowex anion exchange resin

-

Scintillation fluid and counter

-

Test compound (this compound, theophylline, etc.) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding a solution containing a mixture of [3H]-cAMP and unlabeled cAMP. The final substrate concentration should be near the Km of the enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by heating the tubes in a boiling water bath for 1-2 minutes.

-

Conversion to Adenosine: Cool the samples and add snake venom, which contains 5'-nucleotidase, to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 5-10 minutes.

-

Separation: Apply the reaction mixture to a Dowex anion exchange column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine product will pass through.

-

Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control with no inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol is based on standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A)

-

Radioligand specific for the receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A)

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., NECA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation fluid and counter

-

Test compound (this compound)

Procedure:

-

Reaction Setup: In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Synthesis of Theophylline Derivatives (General Procedure)

The synthesis of novel theophylline derivatives, such as this compound, typically involves alkylation at the N7 position of the xanthine core. The following is a general procedure based on published methods.

Objective: To synthesize an N7-substituted theophylline derivative.

Materials:

-

Theophylline

-

Appropriate alkylating agent (e.g., an alkyl halide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Tetrabutylammonium bromide (TBA) as a phase-transfer catalyst (optional)

-

Ethyl acetate for extraction

-

Magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: Dissolve theophylline in a suitable solvent containing a base to deprotonate the N7 position, forming the theophylline anion.

-

Alkylation: Add the alkylating agent to the reaction mixture. A phase-transfer catalyst may be added to facilitate the reaction.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry it over magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N7-substituted theophylline derivative.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.

Clinical Development and Future Directions

A double-blind, crossover tolerance study in adult patients with asthma evaluated the effects of orally administered this compound. The study measured peak expiratory flow, forced vital capacity, and its subdivisions at 2, 4, and 6 hours after dosing. Peak drug activity was observed between 4 and 6 hours, and the drug was well-tolerated at the doses used. However, the study concluded that this compound was not a very effective bronchodilator at the tested doses of 0.05 mg/kg and 0.15 mg/kg.

More recent clinical trials have focused on low-dose theophylline as an add-on therapy in COPD, investigating its anti-inflammatory effects. These studies provide a framework for the potential re-evaluation of methylxanthines like this compound, perhaps at different dosing regimens or in combination with other therapies, to harness their anti-inflammatory properties.

Future research on this compound should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 values of this compound against a full panel of PDE isoenzymes and its Ki values for all adenosine receptor subtypes.

-

In Vivo Efficacy Studies: Re-evaluating the bronchodilator and anti-inflammatory effects of this compound in relevant animal models of asthma and COPD, potentially at a wider range of doses.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its molecular targets, potentially leading to a more favorable therapeutic index.

Conclusion

This compound remains a relatively understudied methylxanthine bronchodilator. While initial clinical findings were not promising, the evolving understanding of the multiple mechanisms of action of methylxanthines, particularly their anti-inflammatory effects at low concentrations, suggests that a re-examination of this compound and related compounds may be warranted. By applying modern pharmacological and medicinal chemistry approaches, as outlined in this whitepaper, it may be possible to unlock the full therapeutic potential of this class of molecules. The provided data on theophylline and doxofylline offer a valuable comparative framework to guide such future investigations.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]

- 2. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]

- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Verofylline: A Technical Overview of its Adenosine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline (1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione) is a synthetic derivative of theophylline, belonging to the methylxanthine class of compounds.[1] Like other methylxanthines, its primary mechanism of action is understood to be the non-selective antagonism of adenosine receptors.[2][3] This document provides a comprehensive technical guide on the adenosine receptor antagonism of this compound. Due to a scarcity of direct quantitative data for this compound, this guide leverages extensive data from the closely related and well-characterized methylxanthines, theophylline and caffeine, to provide a robust profile of its expected pharmacological activity. This guide covers the core mechanism of action, relevant signaling pathways, quantitative pharmacological data for analogous compounds, and detailed experimental protocols for assessing adenosine receptor antagonism.

Introduction: this compound and the Methylxanthines

This compound is a polysubstituted methylxanthine developed as a bronchodilator for the treatment of asthma.[2] Its chemical structure is derived from theophylline, a widely studied compound known for its effects on the respiratory and central nervous systems.[4] The pharmacological actions of methylxanthines are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. At therapeutic concentrations, the antagonism of adenosine receptors is considered a major contributor to their physiological effects.

This compound's identity as a methylxanthine strongly suggests it functions as a competitive, non-selective antagonist across the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione | |

| Molecular Formula | C₁₂H₁₈N₄O₂ | |

| Molecular Weight | 250.30 g/mol | |

| CAS Number | 66172-75-6 | |

| Synonyms | CK-0383, Verofilina, Verofyllinum |

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by binding to four receptor subtypes, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

-

A₁ and A₃ Receptors: These receptors couple to Gᵢ/Gₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The A₂ₑ receptor can also couple to Gₒ proteins.

This compound, as a methylxanthine, is expected to act as a competitive antagonist at these receptors, blocking the binding of endogenous adenosine and thereby inhibiting its downstream effects. This antagonism would prevent the Gᵢ-mediated decrease and the Gₛ-mediated increase in cAMP, respectively.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes, which this compound is presumed to antagonize.

Quantitative Pharmacology (Comparative Data)

Table 2: Comparative Binding Affinities (Kᵢ) of Methylxanthines at Adenosine Receptors

| Compound | A₁ Receptor (Kᵢ, µM) | A₂ₐ Receptor (Kᵢ, µM) | A₂ₑ Receptor (Kᵢ, µM) | A₃ Receptor (Kᵢ, µM) | Species/Tissue (Reference) |

| Theophylline | 14 | 19 | ~4.7 (h) | >100 (r) | Rat Brain, Human (h) |

| Caffeine | 41 | 33 | ~20 (h) | >100 (r) | Rat Brain, Human (h) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

(h) human, (r) rat

Table 3: Comparative Functional Antagonism (IC₅₀) of Methylxanthines

| Compound | A₁-mediated Response (IC₅₀, µM) | A₂-mediated Response (IC₅₀, µM) | Assay System (Reference) |

| Theophylline | 20 - 30 | 20 - 60 | [³H]Cyclohexyladenosine binding inhibition / Adenylate cyclase activation in rat brain |

| Caffeine | 90 - 110 | 80 - 120 | [³H]Cyclohexyladenosine binding inhibition / Adenylate cyclase activation in rat brain |

| This compound | Data Not Available | Data Not Available | N/A |

Pharmacokinetics and Pharmacodynamics

Limited clinical data on this compound suggests it is a long-acting bronchodilator with peak activity observed between 4 and 6 hours after oral administration. However, in a study on adult asthmatic patients, it was not found to be a highly effective bronchodilator at the doses tested. The half-lives of related methylxanthines like theophylline and caffeine are approximately 6.2 hours and 4.1 hours, respectively, though these values can be highly variable depending on factors like smoking status and liver function.

Experimental Protocols

The following sections detail standardized methodologies for assessing the interaction of a test compound, such as this compound, with adenosine receptors.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.

Materials:

-

Cell membranes prepared from cells stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligands:

-

A₁: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

-

A₂ₐ: [³H]ZM241385 or [³H]CGS21680

-

A₂ₑ: [³H]PSB-603

-

A₃: [¹²⁵I]I-AB-MECA

-

-

Non-specific binding agent: NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline at a high concentration (e.g., 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membrane preparation (20-50 µg of protein), the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.

-

Total and Non-specific Binding: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand like NECA).

-

Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Accumulation (for IC₅₀ Determination)

This protocol measures the ability of a compound to antagonize agonist-stimulated changes in intracellular cAMP levels.

Objective: To determine the IC₅₀ of this compound for the functional antagonism of adenosine receptors.

Materials:

-

Whole cells stably expressing a single human adenosine receptor subtype.

-

Assay Medium: DMEM or similar, containing a phosphodiesterase inhibitor (e.g., 10 µM Rolipram for A₂ receptors or IBMX for A₁/A₃) to prevent cAMP degradation.

-

Adenosine receptor agonist (e.g., NECA for A₂ receptors, CPA for A₁ receptors).

-

Test Compound: this compound, serially diluted.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

Cell lysis buffer (if required by the kit).

Procedure:

-

Cell Plating: Seed cells in 96- or 384-well plates and grow to confluence.

-

Pre-incubation: Replace the growth medium with assay medium. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the adenosine receptor agonist at a concentration that produces a submaximal response (e.g., EC₈₀). For A₁/A₃ receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to create a signal window for inhibition.

-

Incubation: Incubate for an additional 15-60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells (if necessary) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration. Determine the IC₅₀ value—the concentration of this compound that causes a 50% reversal of the agonist-induced cAMP response—using non-linear regression.

Conclusion

This compound is a methylxanthine derivative whose primary pharmacological action is the non-selective antagonism of adenosine receptors. While direct experimental data on its binding affinities and functional potencies are lacking, a comprehensive understanding of its mechanism can be derived from the extensive research on related compounds like theophylline and caffeine. This compound is expected to be a competitive antagonist at all four adenosine receptor subtypes with micromolar affinity, leading to the modulation of cAMP signaling pathways. The experimental protocols detailed herein provide a framework for the future characterization of this compound and other novel adenosine receptor modulators, which are crucial for advancing drug development in areas such as respiratory disease, neurodegenerative disorders, and inflammation.

References

- 1. This compound | C12H18N4O2 | CID 47845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Lipophilicity and Solubility of Verofylline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Verofylline, focusing on its lipophilicity and solubility. Due to the limited availability of direct experimental data for this compound, this guide presents computed data and outlines the standard experimental protocols used for the characterization of such properties in small molecule drug candidates.

Physicochemical Properties of this compound

This compound is a polysubstituted methylxanthine derivative of theophylline, developed as a long-acting bronchodilator for conditions like asthma.[1] Understanding its lipophilicity and solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable formulations.

Lipophilicity

Table 1: Computed Physicochemical and Lipophilicity Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₄O₂ | [2] |

| Molecular Weight | 250.30 g/mol | [2] |

| XLogP3 (Computed) | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 |

Note: The XLogP3 value of 2.6 suggests that this compound is moderately lipophilic. According to Lipinski's Rule of Five, a logP value under 5 is generally favorable for oral drug absorption.

Solubility

Aqueous solubility is a crucial factor influencing a drug's dissolution and subsequent absorption. Specific quantitative solubility data for this compound is not extensively documented. However, its parent compound, theophylline, is known for having low aqueous solubility, a property that often necessitates formulation strategies to improve its bioavailability. It is reasonable to infer that this compound's solubility profile may present similar challenges.

Low solubility can impede not only oral absorption but also the generation of reliable data in in-vitro assays. Therefore, experimental determination of both kinetic and thermodynamic solubility is a fundamental step in the preclinical development of any compound.

Standard Experimental Protocols

The following sections detail the standard methodologies that researchers would employ to experimentally determine the lipophilicity and solubility of a compound like this compound.

Lipophilicity Determination: Shake-Flask Method for logP/logD

The shake-flask method is the "gold standard" for determining partition and distribution coefficients. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.

Protocol Overview:

-

Preparation of Phases: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). Saturate each solvent with the other by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Partitioning: Add a small aliquot of the this compound stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases. A vial roller system can be used for this purpose.

-

Phase Separation: Centrifuge the vial at high speed to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation:

-

The Partition Coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

-

logP is the base-10 logarithm of P, measured when the compound is in its neutral form.

-

logD is the base-10 logarithm of the distribution coefficient at a specific pH (e.g., 7.4), accounting for both ionized and unionized forms of the compound.

-

Solubility Determination: Thermodynamic Shake-Flask Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound, which is critical for lead optimization and formulation development.

Protocol Overview:

-

Sample Preparation: Add an excess amount of solid, crystalline this compound (e.g., 1 mg) to a glass vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.

-

Separation of Undissolved Solid: Filter the resulting suspension using a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates) or centrifuge the vials at high speed and collect the supernatant. This step is crucial to separate the saturated solution from any remaining solid material.

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Result Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Visualized Workflows and Mechanisms

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a drug candidate like this compound.

Presumed Mechanism of Action: PDE Inhibition

This compound, as a methylxanthine, is presumed to act as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDEs, this compound increases intracellular levels of cAMP, leading to the relaxation of smooth muscle in the airways (bronchodilation).

The diagram below outlines this signaling pathway.

References

Preclinical Profile of Verofylline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verofylline (also known as CK-0383) is a methylxanthine derivative investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma. As a member of the xanthine class of compounds, its primary mechanism of action is anticipated to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, supplemented with representative information from the broader class of methylxanthine PDE inhibitors to provide a fuller context for its evaluation. The document covers its mechanism of action, available pharmacodynamic data, and general toxicological considerations, alongside detailed experimental protocols relevant to its preclinical assessment.

Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling

This compound, as a methylxanthine, is classified as a non-selective phosphodiesterase (PDE) inhibitor.[1] PDEs are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound increases the intracellular concentration of cAMP in airway smooth muscle cells.[3]

This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets.[4] This cascade of events leads to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, ultimately resulting in the relaxation of bronchial smooth muscles and bronchodilation.[3]

The following diagram illustrates the proposed signaling pathway for this compound:

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 3. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Verofylline: Detailed Application Notes and Protocols for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, chemically known as 1,3-dipropyl-7-methylxanthine, is a synthetic derivative of xanthine. Like other methylxanthines, it exhibits a range of pharmacological activities, making it a molecule of interest in drug discovery and development. These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound, intended to guide researchers in obtaining this compound with high purity for laboratory and preclinical studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₄O₂ | [1][2][3] |

| Molecular Weight | 250.30 g/mol | [1][2] |

| CAS Number | 31542-63-9 | |

| Appearance | White solid | |

| IUPAC Name | 7-methyl-1,3-dipropylpurine-2,6-dione | |

| Solubility | Data not widely available, but expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | |

| Melting Point | Data not specified in the provided search results. |

Synthesis of this compound

The chemical synthesis of this compound (1,3-dipropyl-7-methylxanthine) can be achieved through a multi-step process. A common and effective strategy involves the initial synthesis of the 1,3-dipropylxanthine core, followed by selective methylation at the N7 position. The Traube synthesis, a classical method for preparing purines, provides a foundational approach for constructing the xanthine scaffold.

Synthesis Pathway Overview

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of 1,3-Dipropyl-7-methylxanthine

This protocol is a representative method based on established xanthine synthesis principles. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil

The synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil, is a crucial first step. This intermediate serves as the precursor for constructing the imidazole ring of the xanthine core. A reported method involves the condensation of 1,3-dipropyl-5,6-diaminouracil with various carboxylic acids to form 8-substituted xanthines.

-

Materials:

-

6-Aminouracil

-

Propyl bromide or propyl iodide

-

Suitable base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., DMF, DMSO)

-

Nitrosating agent (e.g., sodium nitrite)

-

Reducing agent (e.g., sodium dithionite)

-

-

Procedure:

-

N,N'-Dipropylation of 6-Aminouracil: In a round-bottom flask, dissolve 6-aminouracil in a suitable aprotic solvent such as DMF. Add a base (e.g., potassium carbonate) and then slowly add propyl bromide. Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC). After completion, quench the reaction, extract the product, and purify to obtain 1,3-dipropyl-6-aminouracil.

-

Nitrosation: Dissolve the 1,3-dipropyl-6-aminouracil in an appropriate solvent and treat with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to yield 1,3-dipropyl-6-amino-5-nitrosouracil.

-

Reduction: Reduce the nitroso group of the resulting compound using a suitable reducing agent like sodium dithionite to form 1,3-dipropyl-5,6-diaminouracil. This intermediate is often a colored solid and should be handled under an inert atmosphere to prevent oxidation.

-

Step 2: Cyclization to form 1,3-Dipropylxanthine

-

Materials:

-

1,3-Dipropyl-5,6-diaminouracil

-

Formic acid or a derivative (e.g., triethyl orthoformate)

-

-

Procedure:

-

Treat the 1,3-dipropyl-5,6-diaminouracil with a cyclizing agent such as formic acid or triethyl orthoformate.

-

Heat the reaction mixture to facilitate the ring closure, forming the imidazole ring and yielding 1,3-dipropylxanthine.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the crude 1,3-dipropylxanthine by filtration or extraction.

-

Step 3: Selective N7-Methylation to yield this compound

-

Materials:

-

1,3-Dipropylxanthine

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., DMF, acetone)

-

-

Procedure:

-

Dissolve 1,3-dipropylxanthine in a suitable polar aprotic solvent.

-

Add a base to deprotonate the N7 position of the imidazole ring.

-

Slowly add the methylating agent to the reaction mixture at a controlled temperature. The N7 position is generally more nucleophilic and sterically accessible for methylation compared to the N9 position.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench any excess methylating agent, and work up the reaction mixture to isolate the crude this compound.

-

Purification of this compound

Purification of the crude this compound is critical to obtain a high-purity product suitable for research and development. The two primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen for xanthine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof with water or hexanes.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

-

Experimental Protocol: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like this compound. Reversed-phase silica (e.g., C18) can also be used, particularly for HPLC purification.

-

Mobile Phase (Eluent): A solvent system is chosen to provide good separation between this compound and any impurities. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For reversed-phase chromatography, mixtures of water or buffer and an organic modifier like acetonitrile or methanol are common.

-

-

Procedure (Silica Gel Column Chromatography):

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen mobile phase system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating impurities with different polarities.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Quantitative Data Summary

The following table summarizes expected or reported quantitative data for the synthesis and purification of xanthine derivatives, which can serve as a benchmark for the synthesis of this compound. Specific data for this compound synthesis was not available in the provided search results.

| Parameter | Method | Typical Value | Reference |

| Synthesis Yield | Chemical Synthesis (Alkylation of Xanthines) | 53-96% (for various derivatives) | |

| Purification Yield | Biocatalytic production of 7-methylxanthine followed by HPLC | 83.4% recovery | |

| Final Purity | HPLC | >98% | General expectation after purification |

Conclusion

The synthesis and purification of this compound can be accomplished through established methods in organic chemistry. The provided protocols offer a detailed guide for researchers to produce this compound with high purity. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity, which are essential for reliable pharmacological and biological studies.

References

Application Note: Quantification of Verofylline using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Introduction

Verofylline is a methylxanthine derivative investigated for its bronchodilator properties, similar to theophylline and doxofylline.[1] For pharmacokinetic studies, quality control of pharmaceutical formulations, and stability testing, a reliable and validated analytical method for the quantification of this compound is essential. This document details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.

Principle

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, allows for the elution of this compound. Detection is performed using a UV detector at a wavelength determined to be the absorption maximum for this compound, which is anticipated to be in the range of 270-280 nm, similar to other methylxanthines like theophylline.[1][2] Quantification is based on the peak area of this compound compared to a standard calibration curve.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Analytical reagent grade potassium dihydrogen phosphate

-

Analytical reagent grade orthophosphoric acid

-

Purified water (HPLC grade)

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

3. Chromatographic Conditions (Proposed)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 274 nm (To be confirmed by UV scan of this compound standard) |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

4. Preparation of Solutions

-

Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

5. Sample Preparation

-

Pharmaceutical Formulation (Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

-

-

Biological Matrix (Plasma/Serum) - for future pharmacokinetic studies:

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 500 µL of the plasma sample. Wash the cartridge with 1 mL of water. Elute this compound with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

-

6. Method Validation Parameters (Proposed)

The developed method should be validated according to ICH guidelines, assessing the following parameters:

-

System Suitability: Inject the standard solution (e.g., 10 µg/mL) six times. The %RSD for retention time and peak area should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

-

Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy (% Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo formulation or blank matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be less than 2.0%.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts. The %RSD between the results should be less than 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, percentage of acetonitrile, flow rate, and column temperature) on the results.

-

Stability-Indicating Nature (Forced Degradation):

-

Expose the this compound solution (e.g., 100 µg/mL) to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the this compound peak.

-

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | %RSD < 2.0 | (To be determined) |

| Peak Area | %RSD < 2.0 | (To be determined) |

| Tailing Factor | < 2.0 | (To be determined) |

| Theoretical Plates | > 2000 | (To be determined) |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | (To be determined) |

| LOQ | (To be determined) |

| Robustness | Robust |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Logical flow of HPLC method validation parameters.

References

Application Notes and Protocols for Developing In Vitro Assays for Verofylline Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing in vitro assays to characterize the biochemical and cellular activity of Verofylline, a methylxanthine bronchodilator. The protocols outlined below are designed to assess this compound's effect on key components of the cyclic AMP (cAMP) signaling pathway, a primary mechanism for many methylxanthines.

Introduction

This compound, a polysubstituted methylxanthine, is structurally related to theophylline and is investigated for its bronchodilatory effects in conditions like asthma.[1] The primary mechanism of action for methylxanthines involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][3] Inhibition of PDEs leads to an increase in intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and downstream signaling cascades, ultimately resulting in smooth muscle relaxation.[3]

These protocols will enable researchers to:

-

Determine the inhibitory activity of this compound on phosphodiesterase enzymes.

-

Quantify changes in intracellular cAMP levels in response to this compound treatment.

-

Measure the activation of Protein Kinase A (PKA) following this compound stimulation.

-

Assess the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key downstream transcription factor.

I. This compound Signaling Pathway Overview

This compound is hypothesized to exert its effects primarily through the modulation of the cAMP signaling pathway. The key steps in this pathway are:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cAMP to AMP.[4] This inhibition leads to an accumulation of intracellular cAMP.

-

Protein Kinase A (PKA) Activation: The elevated cAMP levels lead to the activation of PKA. cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Downstream Substrate Phosphorylation: Activated PKA phosphorylates various downstream target proteins. A key substrate is the transcription factor CREB, which is phosphorylated at Serine 133.

-

Transcriptional Regulation: Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This can lead to the expression of proteins involved in inflammation, cell proliferation, and survival.

II. Experimental Protocols

The following section details the experimental protocols for assessing this compound's activity at different stages of the cAMP signaling pathway.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of PDE enzymes, which are responsible for hydrolyzing cAMP. A variety of commercial kits are available for this purpose, often relying on fluorescence or colorimetric detection.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound to test a range of concentrations.

-

Reconstitute the PDE enzyme and cAMP substrate according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the PDE enzyme and varying concentrations of this compound to the wells of a 96-well plate.

-

Include control wells with no inhibitor (vehicle control) and a known PDE inhibitor.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the cAMP substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) using non-linear regression analysis.

-

Data Presentation:

| This compound (µM) | PDE Activity (RFU) | % Inhibition |

| 0 (Vehicle) | 1500 | 0 |

| 0.1 | 1350 | 10 |

| 1 | 1050 | 30 |

| 10 | 750 | 50 |

| 100 | 300 | 80 |

| 1000 | 150 | 90 |

| IC50 | 10 µM |

Intracellular cAMP Measurement Assay

This assay quantifies the levels of intracellular cAMP in cells treated with this compound. Several methods are available, including competitive enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), and chemiluminescent assays.

Experimental Workflow:

Protocol (using a competitive ELISA as an example):

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HEK293, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Optionally, co-treat with an adenylyl cyclase activator like forskolin to stimulate cAMP production.

-

-

Cell Lysis:

-

Remove the culture medium and lyse the cells using the lysis buffer provided in the assay kit.

-

-

cAMP Measurement:

-

Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a cAMP antibody.

-

Add a known amount of horseradish peroxidase (HRP)-conjugated cAMP to each well. This will compete with the cAMP from the cell lysate for antibody binding.

-

Incubate the plate according to the kit's instructions.

-

Wash the plate to remove unbound reagents.

-

Add the HRP substrate and incubate until a color develops.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Presentation:

| Treatment | This compound (µM) | cAMP Concentration (pmol/well) |

| Vehicle | 0 | 5 |

| Forskolin (10 µM) | 0 | 50 |

| This compound | 1 | 8 |

| This compound + Forskolin | 1 | 75 |

| This compound | 10 | 15 |

| This compound + Forskolin | 10 | 120 |

| This compound | 100 | 25 |

| This compound + Forskolin | 100 | 180 |

Protein Kinase A (PKA) Activity Assay

This assay measures the kinase activity of PKA in cell lysates treated with this compound. These assays typically use a specific PKA substrate peptide and detect its phosphorylation.

Protocol (using a colorimetric ELISA-based assay):

-

Cell Lysate Preparation:

-

Treat cells with this compound as described in the cAMP assay.

-

Lyse the cells and collect the supernatant containing the cellular proteins.

-

-

Kinase Reaction:

-

Add the cell lysates to the wells of a microplate pre-coated with a PKA-specific substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 90 minutes to allow for phosphorylation of the substrate by active PKA.

-

-

Detection:

-

Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.

-

Incubate for 60 minutes at room temperature.

-

Add an HRP-conjugated secondary antibody and incubate for another 30 minutes.

-

Wash the wells and add a TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the PKA activity in the sample.

-

Compare the PKA activity in this compound-treated samples to that in untreated controls.

-

Data Presentation:

| Treatment | This compound (µM) | PKA Activity (OD 450 nm) | Fold Increase |

| Vehicle | 0 | 0.2 | 1.0 |

| Forskolin (10 µM) | 0 | 1.0 | 5.0 |

| This compound | 10 | 0.4 | 2.0 |

| This compound + Forskolin | 10 | 1.5 | 7.5 |

| This compound | 100 | 0.8 | 4.0 |

| This compound + Forskolin | 100 | 2.0 | 10.0 |

CREB Phosphorylation Assay

This assay detects the phosphorylation of CREB at Serine 133, a key downstream event of PKA activation. This can be performed using various methods, including Western blotting or specific ELISA-based kits.

Protocol (using a sandwich ELISA):

-

Sample Preparation:

-

Treat cells with this compound and prepare cell lysates as previously described.

-

-

ELISA Procedure:

-

Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total CREB.

-

Incubate to allow CREB to bind to the antibody.

-

Wash the wells and add a detection antibody that specifically recognizes CREB phosphorylated at Ser133. This antibody is often conjugated to a reporter enzyme like HRP.

-

Incubate to allow the detection antibody to bind to phosphorylated CREB.

-

Wash the wells and add the substrate.

-

Stop the reaction and measure the absorbance.

-

-

Data Analysis:

-

The signal is proportional to the amount of phosphorylated CREB in the sample.

-

Normalize the phospho-CREB signal to the total CREB levels (which can be measured in parallel using a total CREB ELISA kit).

-

Data Presentation:

| Treatment | This compound (µM) | Phospho-CREB (OD 450 nm) |

| Vehicle | 0 | 0.15 |

| Forskolin (10 µM) | 0 | 0.80 |

| This compound | 10 | 0.35 |

| This compound + Forskolin | 10 | 1.10 |

| This compound | 100 | 0.65 |

| This compound + Forskolin | 100 | 1.50 |

III. Summary and Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the biochemical and cellular activity of this compound. By systematically evaluating its effects on PDE activity, intracellular cAMP levels, PKA activation, and CREB phosphorylation, researchers can gain a comprehensive understanding of its mechanism of action. The provided protocols and data presentation formats offer a standardized approach to facilitate data comparison and interpretation. These assays are essential tools for the preclinical development and optimization of this compound and other related methylxanthine compounds.

References

- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Etofylline? [synapse.patsnap.com]

- 4. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Verofylline Dose-Response Curve Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a long-acting, polysubstituted methylxanthine derivative investigated for its potential as a bronchodilator in the management of asthma. As with other methylxanthines, its mechanism of action is presumed to involve the inhibition of phosphodiesterases and antagonism of adenosine receptors, leading to airway smooth muscle relaxation and potential anti-inflammatory effects. A thorough understanding of the dose-response relationship of this compound is critical for determining its therapeutic window and optimizing its clinical application.

These application notes provide a summary of the available clinical data on this compound's dose-response effects and present detailed protocols for conducting further preclinical and clinical dose-response studies. The methodologies outlined are designed to enable researchers to generate robust data for constructing comprehensive dose-response curves.

Data Presentation: Summary of Clinical Dose-Response Data

Quantitative dose-response data for this compound, such as EC50 or Emax values, are not extensively available in published literature. However, a clinical trial in adult patients with asthma provides some insight into its effects at different oral doses. The key findings are summarized below.

| Dose | Pharmacodynamic Effect | Observed Outcome | Citation |

| 0.05 mg/kg | Bronchodilation | Greater increase in mean forced expiratory volume in one second (FEV1), peak expiratory flow rate, and forced expiratory flow at 4 hours post-dosing compared to placebo and higher doses. | [1] |

| 0.15 mg/kg | Lung Capacity | Increased mean percent change in forced vital capacity (FVC) for as long as 6 hours post-dosing. | [1] |

| > 0.05 mg/kg | Bronchodilation | Less effective in improving FEV1, peak expiratory flow rate, and forced expiratory flow compared to the 0.05 mg/kg dose. | [1] |

Note: The clinical study concluded that this compound was not highly effective as a bronchodilator at the doses tested.[1]

Signaling Pathways and Experimental Workflow

This compound's Putative Mechanism of Action

Caption: Putative signaling pathways of this compound.

General Experimental Workflow for Dose-Response Analysis

Caption: General workflow for in vitro dose-response analysis.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Analysis of this compound on Tracheal Smooth Muscle Relaxation

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in relaxing pre-contracted airway smooth muscle.

Materials:

-

Isolated tracheal rings from a suitable animal model (e.g., guinea pig, rat).

-

Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose).

-

Carbachol or histamine (contractile agents).

-

This compound stock solution (e.g., 10 mM in DMSO or appropriate vehicle).

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit buffer.

-

Prepare tracheal rings (2-3 mm wide) and suspend them in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-1.5 grams.

-

Replace the buffer every 15-20 minutes.

-

-

Contraction:

-

Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).

-

-

Dose-Response Curve Generation:

-

Once the contraction is stable, add the vehicle control (e.g., DMSO) to one set of tissues.

-

For the experimental tissues, add this compound in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM).

-

Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

-

Data Analysis:

-

Record the relaxation at each this compound concentration.

-

Normalize the data by expressing the relaxation as a percentage of the initial induced contraction.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

Protocol 2: In Vivo Dose-Response Analysis of this compound on Bronchoprotection in a Guinea Pig Model of Asthma

Objective: To evaluate the dose-dependent protective effect of this compound against bronchoconstriction induced by a chemical challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

This compound solutions for administration (e.g., oral gavage, intraperitoneal injection).

-

Aerosolized histamine or methacholine (bronchoconstrictors).

-

Whole-body plethysmography system.

-

Nebulizer.

Procedure:

-

Animal Acclimatization:

-

Acclimatize animals to the plethysmography chambers for several days before the experiment.

-

-

Drug Administration:

-

Divide animals into groups, including a vehicle control group and multiple this compound dose groups (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg).

-

Administer this compound or vehicle at a specified time before the bronchoconstrictor challenge (e.g., 60 minutes for oral administration).

-

-

Bronchial Challenge:

-

Place each animal in a whole-body plethysmograph and record baseline airway resistance (Penh).

-

Expose the animals to aerosolized histamine or methacholine for a fixed duration (e.g., 30 seconds).

-

-

Data Acquisition:

-

Record airway resistance continuously for a set period following the challenge (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the peak bronchoconstrictor response for each animal.

-

Determine the percentage inhibition of the bronchoconstrictor response for each this compound dose group relative to the vehicle control group.

-

Plot the percentage inhibition against the this compound dose to generate a dose-response curve and estimate the ED50 (the dose providing 50% of the maximal protective effect).

-

Conclusion

The provided application notes and protocols offer a framework for the systematic analysis of this compound's dose-response relationship. While clinical data on this compound is limited, the outlined in vitro and in vivo methodologies are standard in respiratory pharmacology and can be adapted to thoroughly characterize the pharmacodynamic profile of this and other novel methylxanthine derivatives. The generation of robust dose-response data is an indispensable step in the preclinical and clinical development of new therapeutic agents for respiratory diseases.

References

Application Notes: Animal Models for Studying Verofylline's Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline (also known as RPL554 or Ensifentrine) is a first-in-class inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor under development for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its unique mechanism of action combines both bronchodilator and anti-inflammatory properties.[1] Phosphodiesterases are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in airway smooth muscle tone and inflammatory responses.[4] By inhibiting PDE3 and PDE4, this compound increases cAMP levels, leading to airway relaxation and suppression of inflammatory cell activity.

These application notes provide detailed protocols for robust and validated preclinical animal models designed to evaluate the dual therapeutic potential of this compound. The selected models—an ovalbumin-induced allergic asthma model in mice and a histamine-induced bronchoconstriction model in guinea pigs—are industry standards for assessing anti-inflammatory and bronchodilatory efficacy, respectively.

Mechanism of Action: Dual PDE3/PDE4 Inhibition

This compound's therapeutic effect is rooted in its ability to inhibit two key enzymes in the phosphodiesterase family. PDE3 is predominantly found in airway smooth muscle, while PDE4 is the major PDE isoform in inflammatory cells. Their simultaneous inhibition by this compound results in a synergistic increase in intracellular cAMP, which drives both bronchodilation and anti-inflammatory actions.

Protocol 1: Evaluating Anti-inflammatory Efficacy in an Ovalbumin-Induced Murine Asthma Model

This model is the gold standard for inducing allergic airway inflammation, characterized by eosinophilia, which is a key feature of asthma. It is ideal for assessing the anti-inflammatory properties of this compound. Preclinical studies have shown that oral administration of RPL554 (10 mg/kg) significantly inhibited eosinophil recruitment in ovalbumin-sensitized guinea pigs.

Experimental Workflow

Detailed Methodology

1. Animals:

-

Female BALB/c mice, 6-8 weeks of age. House under specific pathogen-free conditions.

2. Materials & Reagents:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum Hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound (or vehicle control)

-

Anesthetic solution (e.g., Ketamine/Xylazine cocktail)

-

Phosphate-Buffered Saline (PBS)

-

Diff-Quik Stain Kit for differential cell counting

-

ELISA kits for relevant murine cytokines (IL-4, IL-5, IL-13)

3. Sensitization Protocol:

-

Day 0 & 14: Sensitize each mouse via intraperitoneal (i.p.) injection with 100 µL of a suspension containing 100 µg OVA emulsified in 1 mg of alum adjuvant. Control groups receive i.p. injections of saline or alum only.

4. Challenge and Treatment Protocol:

-

Days 28, 29, and 30: Place mice in a whole-body exposure chamber and challenge them with an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer. Control groups are challenged with saline aerosol.

-

Administer this compound (e.g., via inhalation or other desired route) or vehicle control at a predetermined time (e.g., 1 hour) before each OVA challenge.

5. Efficacy Assessment (24 hours after final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the mouse deeply.

-

Expose the trachea and cannulate it with an appropriate catheter.

-

Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. This is one lavage cycle.

-

Repeat the lavage cycle 2-3 times, pooling the recovered fluid (BALF) on ice.

-

-

Cellular Analysis:

-

Centrifuge the pooled BALF at ~500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik.

-

Perform a differential cell count by identifying at least 300-500 cells under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Cytokine Analysis:

-

Use the supernatant from the BALF centrifugation.

-

Measure concentrations of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) using commercial ELISA kits according to the manufacturer's instructions.

-

Data Presentation

Table 1: Effect of this compound on Airway Inflammation in OVA-Challenged Mice

| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | IL-5 in BALF (pg/mL) |

|---|---|---|---|---|

| Saline Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.3 ± 0.1 | 15 ± 5 |

| OVA + Vehicle | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.2 ± 0.3 | 150 ± 25 |

| OVA + this compound (Low Dose) | 5.4 ± 0.9* | 2.1 ± 0.5* | 0.8 ± 0.2 | 75 ± 18* |

| OVA + this compound (High Dose) | 3.1 ± 0.6** | 0.9 ± 0.3** | 0.5 ± 0.1* | 30 ± 10** |

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to OVA + Vehicle group.

Protocol 2: Evaluating Bronchodilator Efficacy in a Guinea Pig Model of Airway Hyperreactivity

Guinea pigs are highly suitable for studying bronchoconstriction as their airway physiology shares similarities with humans. This model directly assesses the bronchodilator and bronchoprotective effects of this compound by measuring its ability to prevent or reverse airway obstruction induced by a spasmogen like histamine. Preclinical data shows inhaled RPL554 significantly inhibited histamine-induced bronchoconstriction in conscious guinea pigs for over 5.5 hours.

Experimental Workflow

References

Verofylline Formulation for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available data on the preclinical formulation, specific solubility, stability, and pharmacokinetics of Verofylline is limited. The following application notes and protocols are based on the known physicochemical properties of this compound, general principles for formulating methylxanthines and phosphodiesterase-4 (PDE4) inhibitors, and established preclinical research methodologies. Researchers are strongly advised to conduct their own solubility, stability, and pilot pharmacokinetic studies to determine the optimal formulation and dosage for their specific animal models and experimental designs.

Introduction to this compound